molecular formula C7H13NO2 B14755872 1-(1-Isocyanatoethoxy)-2-methylpropane CAS No. 1117-38-0

1-(1-Isocyanatoethoxy)-2-methylpropane

Cat. No.: B14755872
CAS No.: 1117-38-0
M. Wt: 143.18 g/mol
InChI Key: OTDWIYSCJSVRPF-UHFFFAOYSA-N
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Description

1-(1-Isocyanatoethoxy)-2-methylpropane is an organic compound with the molecular formula C7H13NO2. It is a derivative of propane and contains an isocyanate functional group, which is known for its reactivity and versatility in chemical synthesis . This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(1-Isocyanatoethoxy)-2-methylpropane typically involves the reaction of 2-methylpropane-1,3-diol with phosgene or a phosgene substitute in the presence of a base. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(1-Isocyanatoethoxy)-2-methylpropane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions are ureas, urethanes, and polymers.

Scientific Research Applications

1-(1-Isocyanatoethoxy)-2-methylpropane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(1-Isocyanatoethoxy)-2-methylpropane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The molecular targets include amines and alcohols, which are commonly found in various substrates and materials .

Comparison with Similar Compounds

1-(1-Isocyanatoethoxy)-2-methylpropane can be compared with other isocyanate-containing compounds such as:

    1-(1-Isocyanatoethoxy)hexane: Similar in structure but with a longer carbon chain, leading to different physical properties and reactivity.

    Phenyl isocyanate: Contains an aromatic ring, which affects its reactivity and applications.

    Methyl isocyanate: A simpler compound with a single isocyanate group, known for its use in the production of pesticides.

The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

1117-38-0

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-(1-isocyanatoethoxy)-2-methylpropane

InChI

InChI=1S/C7H13NO2/c1-6(2)4-10-7(3)8-5-9/h6-7H,4H2,1-3H3

InChI Key

OTDWIYSCJSVRPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(C)N=C=O

Origin of Product

United States

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